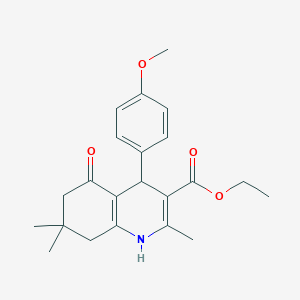
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
概要
説明
The compound is a complex organic molecule. It contains functional groups common in organic chemistry, such as carboxylate, methoxy, and hexahydroquinoline . These groups suggest that it might have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a related compound, “Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate”, was confirmed by FTIR, 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For example, a related compound, “4-Methoxybenzyl Alcohol”, is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, a related compound, “Ethyl (4-methoxyphenyl)acetate”, has a molecular formula of C11H14O3, an average mass of 194.227 Da, and a monoisotopic mass of 194.094299 Da .科学的研究の応用
Calcium Channel Antagonistic Activity
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and related derivatives have been synthesized and screened for their calcium channel antagonistic activity. These compounds, synthesized via the Hantzsch reaction, have shown activity in tests on isolated rat ileum and rat thoracic artery, indicating their potential as calcium channel blockers (Simşek et al., 2006).
Synthesis and Crystal Structures
The synthesis and crystal structures of compounds including ethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have been reported. These studies contribute to understanding the molecular configurations and potential applications of these compounds in various scientific fields (Steiger et al., 2020).
In-silico Evaluation Against P. falciparum Lactate Dehydrogenase
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives have been synthesized and evaluated in-silico against Plasmodium falciparum lactate dehydrogenase. This research could have implications in the development of novel antimalarial drugs (Rajesh et al., 2015).
Cardiovascular Activity
Derivatives of ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have been synthesized and studied for their cardiovascular activity. These studies are critical for exploring potential therapeutic applications of these compounds in cardiovascular diseases (Gupta & Misra, 2008).
作用機序
Safety and Hazards
将来の方向性
The future directions of research on a compound depend on its potential applications. For instance, a related compound, “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline”, was synthesized via Schiff bases reduction route, suggesting potential applications in the synthesis of many compounds such as azo dyes and dithiocarbamate .
特性
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-27-21(25)18-13(2)23-16-11-22(3,4)12-17(24)20(16)19(18)14-7-9-15(26-5)10-8-14/h7-10,19,23H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGHFMPNCMSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)CC(C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate interact with Q235 steel to inhibit corrosion?
A1: The research paper by [] indicates that Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (MQC) acts as a mixed-type corrosion inhibitor for Q235 steel in a highly acidic environment (15% HCl). [] This means it affects both the anodic and cathodic reactions involved in the corrosion process.
Q2: Were any computational methods used to study the interaction between Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and the metal surface?
A2: Yes, the researchers employed Density Functional Theory (DFT) calculations and Molecular Dynamic (MD) simulations to gain a deeper understanding of the interaction between MQC and the Q235 steel surface at a molecular level. [] While the specific details of these calculations are not provided in the abstract, these methods are commonly used to investigate the electronic structure, binding energies, and adsorption behavior of molecules on metal surfaces.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Methyl-5-oxo-4,10-dioxatricyclo[5.2.1.02,6]decan-2-yl)methyl acetate](/img/structure/B396831.png)
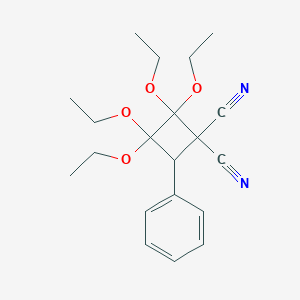
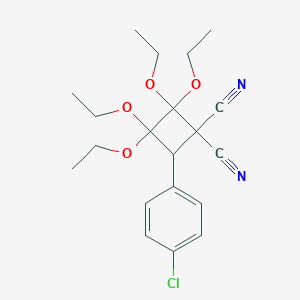
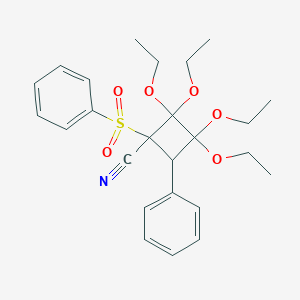

![3,3-dimethoxy-2,2-dimethyl-6-oxo-2,3,4a,5,6,10b-hexahydro-4H-benzo[h]chromene-4,4-dicarbonitrile](/img/structure/B396836.png)

![Methyl (6-methyl-5-oxo-4,10-dioxatricyclo[5.2.1.0~2,6~]dec-1-yl)methyl carbonate](/img/structure/B396843.png)
![Methyl 6-methyl-4-oxo-3,10-dioxatricyclo[5.2.1.0~1,5~]decane-6-carboxylate](/img/structure/B396844.png)
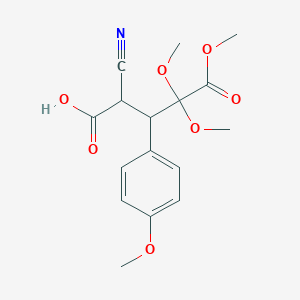
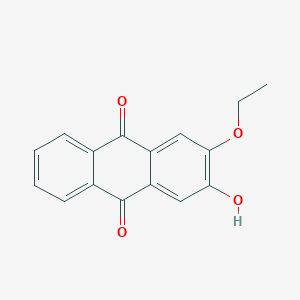
![(2-Methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl acetate](/img/structure/B396848.png)
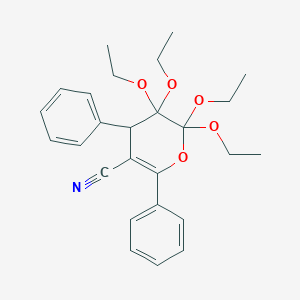
![2,2,3,3-Tetramethoxy-4-[2-(4-methoxyphenyl)vinyl]-1,1-cyclobutanedicarbonitrile](/img/structure/B396851.png)